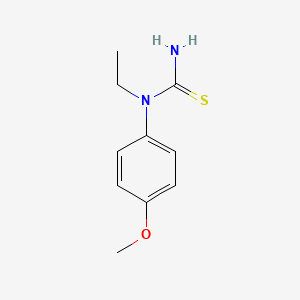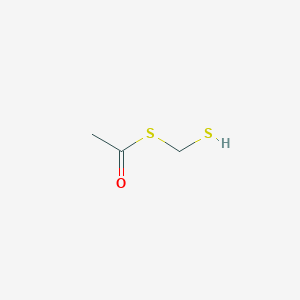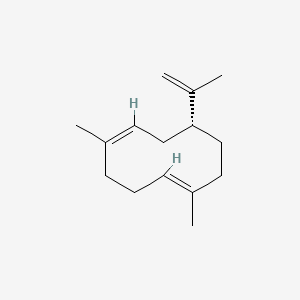
Helminthogermacrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Helminthogermacrene can be synthesized through the Cope rearrangement of germacrane sesquiterpenoids . The reaction involves heating the germacrane derivatives to high temperatures, typically around 390°C, to facilitate the rearrangement to this compound .
Industrial Production Methods: The use of preparative gas chromatography (GC) with an injector temperature of 390°C has been reported for the conversion of germacrane derivatives to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Helminthogermacrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to more saturated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides and alcohols, while reduction can produce alkanes and alkenes.
Applications De Recherche Scientifique
Helminthogermacrene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of helminthogermacrene involves its interaction with various molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Helminthogermacrene is unique among sesquiterpenes due to its specific structure and rearrangement properties. Similar compounds include:
- Germacrene A
- Germacrene B
- Germacrene C
- β-Elemene
- γ-Elemene
- δ-Elemene
These compounds share similar sesquiterpene skeletons but differ in their specific functional groups and rearrangement behaviors. This compound’s unique properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
75023-40-4 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1E,5Z,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9-/t15-/m1/s1 |
Clé InChI |
XMRKUJJDDKYUHV-SOMPWSNVSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C\C[C@@H](CC1)C(=C)C)/C |
SMILES canonique |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



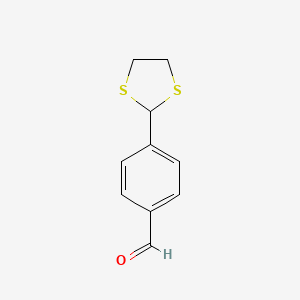
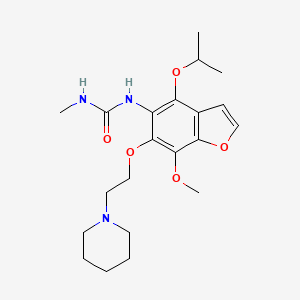
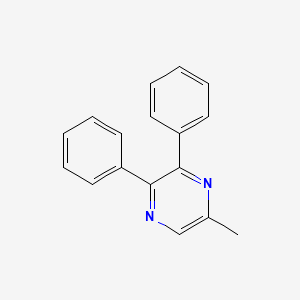
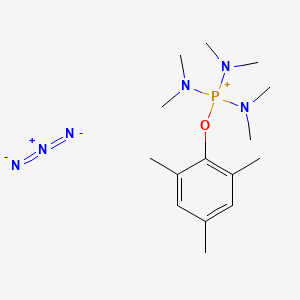
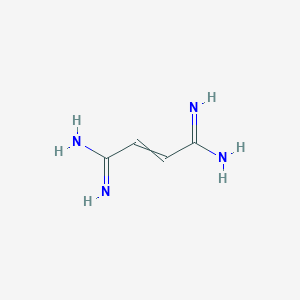
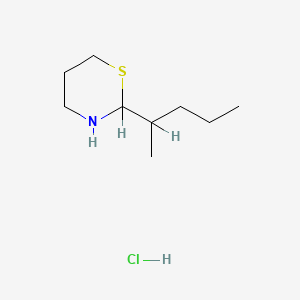
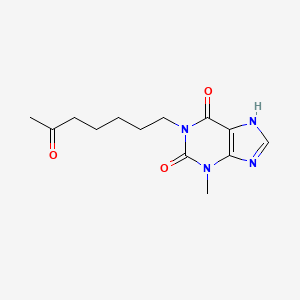

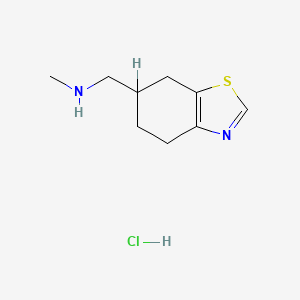
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
